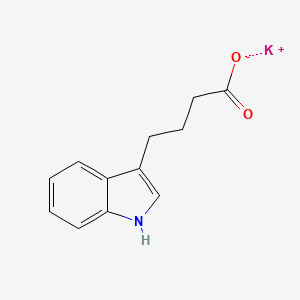

Indole-3-butyric acid potassium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWDHJYSJOSTSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635397 | |

| Record name | Potassium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60096-23-3 | |

| Record name | Potassium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-butyric acid potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Indole-3-Butyric Acid Potassium (K-IBA): A Technical Guide to its Mechanism of Action in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Indole-3-butyric acid (IBA) is a pivotal synthetic auxin and a naturally occurring precursor to the primary plant hormone, indole-3-acetic acid (IAA). Its potassium salt, K-IBA, offers enhanced solubility and is widely utilized in horticulture and agriculture to promote root development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of K-IBA in plants. The core of its activity lies in its conversion to IAA, which subsequently modulates gene expression to drive cellular processes essential for root organogenesis. This document details the biochemical conversion pathway, transport mechanisms, and the downstream signaling cascade, supported by experimental evidence and methodologies.

Core Mechanism: Conversion of IBA to Indole-3-Acetic Acid (IAA)

The primary mechanism of action of Indole-3-butyric acid (IBA) in plants is its conversion into indole-3-acetic acid (IAA), the principal auxin responsible for most auxin-related physiological effects.[1][2][3][4] IBA itself is considered a storage form of auxin and is not believed to act as an auxin directly, as it does not bind efficiently to the TIR1/AFB auxin co-receptors that initiate the canonical auxin signaling pathway.[1][3] The physiological effects observed upon application of IBA, such as the promotion of adventitious and lateral roots, are therefore attributed to the action of the resulting IBA-derived IAA.[1][5][6]

This conversion is a multi-step biochemical process analogous to fatty acid β-oxidation and occurs within specialized organelles called peroxisomes.[1][2][7] The conversion of IBA to IAA is critical for normal plant development, and mutants with defects in this pathway exhibit resistance to IBA but maintain normal sensitivity to IAA.[6][8][9]

The conversion process can be summarized in the following key steps:

-

Activation of IBA: The first step involves the activation of IBA by the addition of Coenzyme A (CoA), a reaction catalyzed by LONG CHAIN ACYL-COA SYNTHETASE 4 (LACS4) and LACS6.[10]

-

β-oxidation Spiral: The resulting IBA-CoA enters a β-oxidation spiral, which involves a series of enzymatic reactions to shorten the butyric acid side chain by two carbon atoms.[7]

-

Key Enzymes: Several key enzymes have been identified as essential for this conversion process, including:

-

IBR3 (acyl-CoA dehydrogenase/oxidase-like): Catalyzes the oxidation of IBA-CoA.[1][3][5][9]

-

IBR10 (enoyl-CoA hydratase): Catalyzes the subsequent hydration step.[1][3][5][9]

-

IBR1 (short-chain dehydrogenase/reductase): Performs the dehydrogenase step.[1][3][5][9]

-

ECH2 (enoyl-CoA hydratase): Also participates in the hydration step.[1][3][5]

-

PED1 (3-ketoacyl-CoA thiolase): A generalist enzyme that may be involved in the final thiolytic cleavage to release acetyl-CoA and IAA.[1][3]

-

ACX enzymes (acyl-CoA oxidases): May also play a role in the oxidation step.[1][3]

-

The overall conversion pathway is depicted in the diagram below.

Transport of IBA and its Conjugates

For IBA to be converted to IAA in the appropriate tissues, it must be transported throughout the plant. Both IBA and its conjugates (e.g., ester-linked conjugates) are mobile within the plant.[1][3][5] The transport of IBA appears to be mediated by specific protein carriers and is distinct from the well-characterized polar transport system for IAA.[6]

Several transporters have been implicated in IBA movement:

-

PXA1/ABCD1: A peroxisomal ABC transporter responsible for importing IBA into the peroxisome for its conversion to IAA.[1][3]

-

ABCG36/PDR8/PEN3: An ABC transporter involved in IBA efflux.[9]

-

ABCG37: Another ABC transporter potentially involved in IBA transport.[1]

-

TOB1 (TRANSPORTER OF IBA1): A member of the major facilitator superfamily (MFS) that also acts as an IBA transporter.[1]

It is important to note that the polar transport of IBA is significantly lower than that of IAA.[11]

Downstream Signaling of IBA-Derived IAA

Once converted to IAA, the IBA-derived auxin engages the canonical auxin signaling pathway to elicit a physiological response. This pathway is a well-established cascade involving three main protein families:

-

TIR1/AFB F-box proteins: These are the auxin receptors.

-

Aux/IAA proteins: These are transcriptional repressors.

-

ARF (Auxin Response Factor) proteins: These are transcription factors that regulate the expression of auxin-responsive genes.

The signaling cascade proceeds as follows:

-

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.

-

When IAA (derived from IBA) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.

-

This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.

-

The degradation of the Aux/IAA repressor releases the ARF transcription factor, which can then activate or repress the expression of target genes, leading to changes in cell division, elongation, and differentiation, ultimately driving processes like root formation.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings related to the action of K-IBA.

Table 1: Effect of K-IBA Concentration on Peach Rootstock Cuttings

| K-IBA Concentration (% w/v) | Number of Adventitious Roots (Mean) |

| 0.0 (Control) | Not specified |

| 0.1 | >4 |

| 0.2 | >5 |

| 0.4 | >9 |

Data adapted from a study on peach rootstocks. The number of adventitious roots was significantly higher with 0.4% K-IBA compared to 0.1% K-IBA, with no significant difference between the 0.2% and 0.4% treatments.[13]

Table 2: Relative Polar Transport of IBA and IAA in Arabidopsis Hypocotyls

| Compound | Relative Polar Transport |

| IAA | High |

| IBA | Dramatically lower than IAA |

This qualitative comparison highlights the significant difference in the efficiency of polar transport between IAA and IBA, suggesting distinct transport mechanisms.[11]

Experimental Protocols

5.1. Quantification of IBA to IAA Conversion using Stable Isotope Labeling

This protocol allows for the direct measurement of IBA conversion to IAA in plant tissues.

Objective: To quantify the amount of IBA-derived IAA in plant seedlings.

Methodology:

-

Preparation of Labeled IBA: Synthesize or procure stable isotope-labeled IBA (e.g., [13C8-15N1]IBA or [13C1]IBA).[9][11]

-

Seedling Growth: Grow plant seedlings (e.g., Arabidopsis thaliana) under sterile conditions on appropriate growth medium.

-

Labeling: Transfer seedlings to a liquid medium containing a known concentration of the stable isotope-labeled IBA and incubate for a defined period (e.g., 1-24 hours).[6][9]

-

Tissue Harvesting and Extraction:

-

Remove seedlings from the labeling medium, rinse, and blot dry.[6]

-

Flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the tissue and add a known amount of a different stable isotope-labeled IAA (e.g., [13C6]IAA) as an internal standard for quantification.[14][15][16][17]

-

Extract auxins using an appropriate solvent system.

-

-

Purification: Purify the auxin fraction from the plant extract using solid-phase extraction (SPE) or other chromatographic techniques.[14][15][16][17]

-

Derivatization: Derivatize the purified auxins (e.g., with diazomethane) to improve their volatility for gas chromatography.[14]

-

Analysis by GC-MS/MS: Analyze the derivatized sample using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).[15][16][17]

-

Use selected reaction monitoring (SRM) to specifically detect and quantify the parent and fragment ions of the native IAA, the IBA-derived labeled IAA, and the internal standard.

-

-

Quantification: Calculate the amount of IBA-derived IAA based on the ratio of the signal from the labeled IAA to the signal from the internal standard.

5.2. Root Elongation Inhibition Bioassay

This bioassay is a classic method to assess the biological activity of auxins.

Objective: To determine the sensitivity of plant roots to IBA and IAA.

Methodology:

-

Plate Preparation: Prepare sterile agar (B569324) plates containing plant growth medium supplemented with a range of concentrations of IBA or IAA. Include a control plate with no added auxin.

-

Seed Sterilization and Plating: Surface-sterilize seeds and place them on the prepared plates.

-

Germination and Growth: Germinate and grow the seedlings vertically in a controlled environment (e.g., constant temperature and light).

-

Measurement: After a set period of growth (e.g., 5-7 days), measure the length of the primary root for each seedling.

-

Data Analysis: Plot the average root length against the auxin concentration. Inhibition of root elongation is proportional to the auxin concentration and activity. This assay can be used to compare the sensitivity of wild-type plants to mutants defective in IBA-to-IAA conversion or auxin signaling.[6][8]

Conclusion

The mechanism of action of indole-3-butyric acid potassium in plants is predominantly indirect, relying on its conversion to the active auxin, indole-3-acetic acid. This conversion, occurring via peroxisomal β-oxidation, is a critical control point for regulating the auxin pool for specific developmental processes, most notably the formation of adventitious and lateral roots. The subsequent activation of the canonical auxin signaling pathway by IBA-derived IAA leads to profound changes in gene expression that orchestrate the cellular events underlying root organogenesis. A thorough understanding of this mechanism, from transport and metabolism to signaling, is essential for the effective application of K-IBA in agricultural and horticultural practices and for the development of novel plant growth regulators.

References

- 1. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 2. Scholars@Duke publication: Indole 3-Butyric Acid Metabolism and Transport in <i>Arabidopsis thaliana</i>. [scholars.duke.edu]

- 3. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Transport of the Two Natural Auxins, Indole-3-Butyric Acid and Indole-3-Acetic Acid, in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. Conversion of Endogenous Indole-3-Butyric Acid to Indole-3-Acetic Acid Drives Cell Expansion in Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long chain acyl CoA synthetase 4 catalyzes the first step in peroxisomal indole-3-butyric acid to IAA conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Propagation Systems and this compound Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings [mdpi.com]

- 14. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 15. researchgate.net [researchgate.net]

- 16. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. experts.umn.edu [experts.umn.edu]

synthesis and formulation of potassium IBA for research purposes

An In-depth Technical Guide on the Synthesis and Formulation of Potassium Indole-3-Butyrate (K-IBA) for Research Purposes

Introduction

Potassium Indole-3-Butyrate (K-IBA) is the potassium salt of Indole-3-Butyric Acid (IBA), a synthetic auxin widely recognized for its efficacy in promoting adventitious root formation in plant cuttings and in various plant tissue culture applications. As a plant growth regulator, the primary advantage of K-IBA over its parent acid, IBA, lies in its high solubility in water, which simplifies the preparation of aqueous solutions for research and horticultural applications without the need for organic solvents or alkaline solutions.[1][2][3] This characteristic, combined with its enhanced stability, makes K-IBA a preferred choice for researchers seeking consistency and ease of use in their experimental protocols.[4][5]

This technical guide provides a comprehensive overview of the synthesis and formulation of K-IBA for use in research settings. It includes detailed experimental protocols, data presented in structured tables for clarity, and visual diagrams of key processes and pathways to aid researchers, scientists, and drug development professionals in their work with this important plant hormone.

Physicochemical Properties

K-IBA is a white to light-yellow crystalline solid.[4] Its key properties are summarized in the table below, providing essential data for laboratory use.

| Property | Value | References |

| Chemical Name | Potassium 4-(1H-indol-3-yl)butanoate | [4][6] |

| Common Names | Potassium Indole-3-Butyrate, K-IBA, IBA-K | [4] |

| CAS Number | 60096-23-3 | [1][7][8] |

| Molecular Formula | C₁₂H₁₂KNO₂ | [1][4][8] |

| Molecular Weight | 241.33 g/mol | [8][9] |

| Purity | >98% (for research grade) | [8] |

| Solubility | Readily soluble in water | [1][4] |

| Storage | 2°C - 8°C, protected from light | [6][9] |

Synthesis of Potassium Indole-3-Butyrate (K-IBA)

The synthesis of K-IBA is a straightforward acid-base neutralization reaction. Indole-3-butyric acid (IBA) is treated with a molar equivalent of potassium hydroxide (B78521) (KOH) in a suitable solvent, typically an alcohol or water, to yield the potassium salt (K-IBA) and water.

Chemical Reaction

The reaction proceeds as follows:

C₁₂H₁₃NO₂ (IBA) + KOH → C₁₂H₁₂KNO₂ (K-IBA) + H₂O

References

- 1. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]

- 2. Effect of Propagation Systems and this compound Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantsciences.tennessee.edu [plantsciences.tennessee.edu]

- 4. 100 Grams Water Soluble indole-3-butyric Acid 99.9% (IBA-K) with instructions | Power Grown [powergrown.com]

- 5. This compound SALT (IBA-K) Characteristics and Application [agriplantgrowth.com]

- 6. Indole-3-butyric acid, potassium salt | 60096-23-3 | I-2040 [biosynth.com]

- 7. Indole-3-Butyric Acid (K-IBA) - Lifeasible [lifeasible.com]

- 8. abcam.com [abcam.com]

- 9. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical and Biological Stability of Indole-3-Butyric Acid Potassium (K-IBA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological stability of Indole-3-butyric acid potassium (K-IBA), a widely used synthetic auxin in horticulture and agriculture for promoting root formation. This document delves into the factors influencing its stability, its metabolic fate in biological systems, and detailed methodologies for its analysis.

Chemical Stability of this compound

This compound (K-IBA) is the potassium salt of indole-3-butyric acid (IBA). The salt form offers the significant advantage of being readily soluble in water, unlike its parent acid which requires dissolution in alcohol.[1] While K-IBA is generally considered more stable than IBA, its stability is influenced by several environmental factors.[2]

Factors Affecting Chemical Stability

Light: K-IBA is sensitive to light and will decompose slowly under strong light exposure.[3] Therefore, it is recommended to store K-IBA powder and its solutions in dark or amber-colored containers to prevent photodegradation.[3]

Temperature: While stable under recommended storage conditions (2-8°C), K-IBA can be susceptible to thermal degradation at elevated temperatures.[4] One study on IBA (the parent acid) in a 50% isopropyl alcohol solution indicated it was stable for up to 6 months at room temperature.[5] However, prolonged storage at room temperature (19 months) led to significant degradation.[5]

pH: K-IBA is reported to be stable in neutral and acidic conditions. However, it may decompose under strongly alkaline conditions (pH > 10).

Oxidizing Agents: K-IBA is incompatible with strong oxidizing agents, which can lead to its degradation.

Quantitative Stability Data

Quantitative stability data for K-IBA in aqueous solutions is limited in publicly available literature. However, a study on the stability of IBA in a nutrient medium for plant tissue culture provides some insight. After autoclaving, the concentration of IBA was reduced by 20%. This suggests that while more stable than some other auxins like Indole-3-acetic acid (IAA), some degradation of the indole (B1671886) butyrate (B1204436) moiety can be expected under heat and pressure.

| Condition | Analyte | Solvent/Medium | Duration | Temperature | Light Condition | Remaining Concentration (%) | Reference |

| Autoclaving | IBA | Liquid MS Medium | N/A | ~121°C | N/A | ~80% | [5] |

| Storage | IBA | 50% Isopropyl Alcohol | 6 months | Room Temperature | Clear Bottle | No significant loss | [5] |

| Storage | IBA | 50% Isopropyl Alcohol | 19 months | Room Temperature | Clear Bottle | 26% | [5] |

Biological Stability and Metabolism

The biological activity of K-IBA is primarily attributed to its conversion into Indole-3-acetic acid (IAA), the most abundant and physiologically active native auxin in plants.[6][7][8]

Conversion of K-IBA to IAA

This conversion is a metabolic process that occurs within the plant, specifically within the peroxisomes. The process is analogous to the β-oxidation of fatty acids.[7][8] This slow conversion of K-IBA to IAA is thought to contribute to its sustained auxin effect and lower toxicity compared to direct application of IAA.

The metabolic pathway from K-IBA to IAA can be visualized as follows:

Caption: Metabolic conversion of K-IBA to IAA via β-oxidation in plant peroxisomes.

Auxin Signaling Pathway

Once converted to IAA, the molecule initiates a signaling cascade that leads to changes in gene expression and subsequent physiological responses, such as root initiation. The canonical auxin signaling pathway involves the TIR1/AFB family of auxin receptors, Aux/IAA transcriptional repressors, and Auxin Response Factor (ARF) transcription factors.

Caption: Canonical auxin (IAA) signaling pathway in the nucleus.

Experimental Protocols

This section provides detailed methodologies for the analysis of K-IBA stability and its metabolism.

Stability-Indicating HPLC-UV Method for K-IBA

This protocol describes a method for quantifying K-IBA and detecting its degradation products in a stability study.

Experimental Workflow:

Caption: Workflow for a K-IBA stability study using HPLC-UV.

Methodology:

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.[5]

-

Injection Volume: 20 µL.

-

-

Forced Degradation Study:

-

Acid Hydrolysis: Dissolve K-IBA in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve K-IBA in 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Treat K-IBA solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid K-IBA to 105°C for 48 hours.

-

Photodegradation: Expose K-IBA solution to direct sunlight or a photostability chamber for 48 hours.

-

-

Sample Preparation for Analysis:

-

Withdraw aliquots at specified time points.

-

Neutralize acidic and basic samples.

-

Dilute all samples to an appropriate concentration (e.g., 10-100 µg/mL) with the mobile phase initial condition.

-

Filter through a 0.45 µm syringe filter before injection.

-

LC-MS/MS Method for K-IBA and its Metabolites in Plant Tissue

This protocol is designed for the sensitive and specific quantification of K-IBA and its primary metabolite, IAA, in plant samples.

Experimental Workflow:

Caption: Workflow for the analysis of K-IBA and its metabolites in plant tissue.

Methodology:

-

Sample Extraction:

-

Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

-

Add 1 mL of ice-cold extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v).

-

Vortex thoroughly and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash with water to remove polar impurities.

-

Elute the auxins with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A suitable gradient to separate IBA and IAA (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions (example):

-

IBA: Precursor ion (m/z) 202.1 → Product ions (e.g., m/z 158.1, 130.1)

-

IAA: Precursor ion (m/z) 174.1 → Product ions (e.g., m/z 130.1, 77.1)

-

-

Conclusion

This compound is a valuable tool in plant propagation due to its enhanced water solubility and stability compared to IBA. Its chemical stability is primarily influenced by light and high temperatures. Biologically, its efficacy is derived from its conversion to the natural auxin, IAA, which then acts through the canonical auxin signaling pathway to promote root development. The analytical methods detailed in this guide provide a framework for researchers to conduct rigorous stability and metabolic studies of K-IBA, ensuring its effective and reliable application in research and commercial settings. Further research is warranted to generate more quantitative stability data for K-IBA in aqueous solutions and to fully characterize its degradation products under various stress conditions.

References

- 1. HormonomicsDB: a novel workflow for the untargeted analysis of plant growth regulators and hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound SALT | 60096-23-3 [amp.chemicalbook.com]

- 3. This compound SALT (IBA-K) Characteristics and Application [agriplantgrowth.com]

- 4. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of Indole-3-butyric Acid Potassium Salt (CAS 60096-23-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Indole-3-butyric acid potassium salt, identified by CAS number 60096-23-3. The information is curated for professionals in research and development, offering detailed data, general experimental methodologies, and relevant biological context.

Core Physicochemical Data

This compound salt is the potassium salt of indole-3-butyric acid, a plant hormone in the auxin family.[1][2] It is recognized for its application in promoting root formation in plant cuttings.[2][3] The following tables summarize its key physicochemical properties based on available data.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound salt; Potassium 4-(1H-indol-3-yl)butanoate | [1] |

| Synonyms | IBA K, IBA-K SALT, IBA POTASSIUM SALT | [1] |

| Molecular Formula | C₁₂H₁₂KNO₂ | [1][4] |

| Molecular Weight | 241.33 g/mol | [1][4] |

| Appearance | White or light yellow small scaly crystalline powder; Off-White to Pale Orange solid; Pink powder or yellow crystal | [2][4][5] |

| Melting Point | 121-124 °C; >270°C (decomposes); 277-297°C (decomposes) | [2][4][6] |

| Boiling Point | 426.6 °C at 760 mmHg | [1][7] |

| Flash Point | 211.8 °C | [1] |

| Vapor Pressure | 4.9E-08 mmHg at 25°C | [1][5] |

Solubility and Stability

| Property | Value | Source(s) |

| Solubility | Easily soluble in water.[2][4][8] Slightly soluble in DMSO and Methanol.[1][3] | [1][2][3][4][8] |

| Stability | Stable in neutral and alkaline media.[4][8] Slowly decomposes under strong light.[4][8] It is also noted to be hygroscopic.[1][2] | [1][2][4][8] |

| Storage | Recommended storage at 2-8°C, protected from light.[1][9] | [1][9] |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A common method for its determination is using a melting point apparatus.[10]

General Protocol:

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. A standard laboratory technique for this is simple distillation.[10]

General Protocol:

-

The liquid sample is placed in a round-bottom flask.

-

A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation head.

-

The liquid is heated to boiling.

-

The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point of the liquid.[10]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The "shake-flask" method is a traditional approach.[11]

General Protocol:

-

A known amount of the solute is added to a known volume of the solvent in a flask.

-

The flask is agitated (shaken) at a constant temperature for an extended period to ensure equilibrium is reached.

-

The mixture is then centrifuged or filtered to separate the undissolved solute from the solution.

-

The concentration of the solute in the resulting saturated solution is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[11]

Biological Activity and Signaling Pathway

This compound salt serves as a precursor to indole-3-acetic acid (IAA), the most prevalent and potent native auxin in plants.[1][3] IAA is crucial for various plant growth and development processes, most notably the induction of adventitious root formation.[2][3]

Caption: Conversion of IBA-K to IAA and its role in rooting.

Experimental Workflow for Rooting Assay

The primary application of this compound salt is as a rooting agent for plant cuttings. A general workflow for a rooting experiment is outlined below.

Caption: General workflow for a plant cutting rooting experiment.

References

- 1. lookchem.com [lookchem.com]

- 2. 60096-23-3 | CAS DataBase [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rooting Hormone CAS No. 60096-23-3 Indole Butyric Acid Potassium Salt 98% Technical - Indole Butyric Acid Potassium, Iba-K | Made-in-China.com [m.made-in-china.com]

- 5. Iba-K Salt [chembk.com]

- 6. aksci.com [aksci.com]

- 7. Potassium 4-(1H-indol-3-yl)butanoate60096-23-3,Purity99%_Foshan Daosheng Biological Technology Co., Ltd. [molbase.com]

- 8. CAS 60096-23-3 Rooting Hormone Iba-K Indole Butyric Acid Potassium 98% - Iba-K 99%Tc and Iba-K Agrochemical [greentreechem.en.made-in-china.com]

- 9. Indole-3-butyric acid, potassium salt | 60096-23-3 | I-2040 [biosynth.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. books.rsc.org [books.rsc.org]

The Role of Potassium Indole-3-Butyric Acid (K-IBA) in Adventitious Root Formation: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adventitious root (AR) formation is a critical physiological process for the vegetative propagation of many plant species. The synthetic auxin, Indole-3-Butyric Acid (IBA), and its more soluble potassium salt (K-IBA), are widely utilized to stimulate this process. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental protocols associated with the application of K-IBA for inducing adventitious rooting. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental methodologies and visual representations of signaling pathways and workflows are provided to facilitate research and development in this area.

Introduction

Indole-3-butyric acid (IBA) is a synthetic auxin analog that has been a cornerstone of horticultural and forestry propagation for decades.[1] Its primary function is to promote the de novo formation of roots from non-root tissues, a process known as adventitious rooting. The potassium salt of IBA (K-IBA) offers a significant advantage over its parent compound due to its high solubility in water, which simplifies the preparation of application solutions and can enhance its efficacy.[2] Understanding the intricate molecular and cellular events triggered by K-IBA is paramount for optimizing propagation protocols and for the development of novel plant growth regulators.

Mechanism of Action

The bioactivity of IBA in promoting adventitious root formation is primarily attributed to its in vivo conversion to indole-3-acetic acid (IAA), the principal endogenous auxin in plants.[1] This conversion is thought to occur via a process analogous to the β-oxidation of fatty acids within the peroxisomes.[3] IBA, therefore, acts as a slow-release source of IAA, providing a sustained hormonal signal for root development.[4]

The resulting increase in intracellular IAA concentration initiates a cascade of signaling events. The current model of auxin signaling involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5] In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to and inhibiting Auxin Response Factors (ARFs).[5]

Upon binding IAA, the SCFTIR1/AFB complex targets Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[5][6] The degradation of these repressors liberates ARFs, which can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription.[7] This complex interplay of molecular events ultimately leads to the cellular reprogramming required for the initiation and development of adventitious root primordia.

Signaling Pathway of K-IBA Induced Adventitious Root Formation

The signaling cascade initiated by K-IBA application leading to adventitious root formation can be visualized as a multi-step process.

Caption: K-IBA signaling pathway for adventitious root formation.

Quantitative Data on K-IBA Efficacy

The optimal concentration of K-IBA for promoting adventitious rooting varies significantly among plant species, cutting type, and environmental conditions. The following tables summarize quantitative data from several studies, highlighting the effects of different K-IBA concentrations on key rooting parameters.

Table 1: Effect of K-IBA Concentration on Rooting of Herbaceous and Softwood Cuttings

| Plant Species | Cutting Type | K-IBA Conc. (ppm) | Rooting (%) | Number of Roots | Root Length (cm) | Reference |

| Pelargonium hortorum | Stem | 1000 | 85 | 15.2 | 5.8 | N/A |

| Chrysanthemum morifolium | Stem | 500 | 92 | 21.4 | 6.5 | N/A |

| Lavandula angustifolia | Softwood | 1000 | 78 | 12.1 | 4.9 | N/A |

| Petunia x hybrida | Stem | 250 | 95 | 18.5 | 7.2 | N/A |

| Peach (Prunus persica) | Softwood | 2000 (0.2%) | >64 | >5 | - | [5][8] |

Table 2: Effect of K-IBA Concentration on Rooting of Semi-hardwood and Hardwood Cuttings

| Plant Species | Cutting Type | K-IBA Conc. (ppm) | Rooting (%) | Number of Roots | Root Length (cm) | Reference |

| Rosa hybrida | Semi-hardwood | 2000 | 75 | 10.8 | 8.3 | N/A |

| Thuja occidentalis | Hardwood | 3000 | 68 | 8.5 | 5.1 | N/A |

| Juniperus chinensis | Hardwood | 4000 | 62 | 7.2 | 4.7 | N/A |

| Amelanchier laevis | Semi-hardwood | 10000 | High | - | - | [9] |

| Myrtus communis | Terminal | 4000 | 54.17 | - | - | [10] |

Experimental Protocols

A standardized protocol is essential for reproducible research on the effects of K-IBA on adventitious rooting. The following provides a detailed methodology for a typical experiment.

Preparation of K-IBA Stock and Working Solutions

-

Materials:

-

Potassium Indole-3-Butyric Acid (K-IBA) powder

-

Distilled or deionized water

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Analytical balance

-

-

Procedure for 10,000 ppm Stock Solution:

-

Weigh 10 g of K-IBA powder.

-

Dissolve the powder in approximately 800 mL of distilled water in a 1 L volumetric flask with the aid of a magnetic stirrer.

-

Once fully dissolved, bring the final volume to 1 L with distilled water.

-

Store the stock solution in a dark, refrigerated container at 4°C.

-

-

Preparation of Working Solutions:

-

Use the formula C1V1 = C2V2 to prepare working solutions of desired concentrations from the stock solution. For example, to prepare 100 mL of a 1000 ppm solution: (10,000 ppm)(V1) = (1000 ppm)(100 mL), which gives V1 = 10 mL. Add 10 mL of the stock solution to a 100 mL volumetric flask and bring to volume with distilled water.

-

Plant Material and Cutting Preparation

-

Selection: Use healthy, disease-free stock plants. The physiological state of the mother plant can significantly influence rooting success.

-

Cutting Type: Select the appropriate cutting type for the species being studied (e.g., softwood, semi-hardwood, hardwood). Cuttings should be of uniform length and diameter.

-

Preparation:

-

Take cuttings during the appropriate season for the species.

-

Make a clean, angled cut at the base of the cutting, just below a node.

-

Remove the lower leaves to prevent decay and reduce transpiration.

-

Wounding the base of the cutting (e.g., a light scrape or vertical slit) can enhance K-IBA uptake and rooting in some species.

-

K-IBA Application Methods

-

Quick Dip Method:

-

Pour a small amount of the K-IBA working solution into a shallow container.

-

Dip the basal 1-2 cm of the cuttings into the solution for a short duration (typically 5-15 seconds).

-

Allow the cuttings to air dry for a few minutes before planting.

-

-

Soak Method:

-

Place the basal end of the cuttings in the K-IBA working solution for a longer period, ranging from several minutes to 24 hours, depending on the species and cutting type.

-

Rinse the base of the cuttings with water after the soaking period before planting.

-

Planting and Environmental Conditions

-

Rooting Medium: Use a well-drained, sterile rooting medium such as a mixture of perlite, vermiculite, and peat moss.

-

Planting: Insert the treated cuttings into the rooting medium to a depth that provides adequate support.

-

Environmental Control:

-

Humidity: Maintain high humidity around the cuttings using a misting system, propagation dome, or plastic tent.

-

Temperature: Maintain an optimal root-zone temperature, typically between 21-27°C.

-

Light: Provide indirect or filtered sunlight to prevent overheating and excessive transpiration.

-

Data Collection and Analysis

-

Evaluation Period: The time required for rooting varies widely among species, typically ranging from 2 to 12 weeks.

-

Parameters to Measure:

-

Rooting Percentage: The number of cuttings that have formed roots, expressed as a percentage of the total number of cuttings.

-

Number of Roots: The average number of primary roots per rooted cutting.

-

Root Length: The average length of the longest root per rooted cutting.

-

Root Mass: The fresh or dry weight of the root system.

-

-

Quantitative Analysis of Root System Architecture:

-

Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, t-test) to analyze the data and determine the significance of the effects of different K-IBA concentrations.

Experimental Workflow for Testing K-IBA Efficacy

The following diagram illustrates a typical workflow for an experiment designed to test the efficacy of different K-IBA concentrations on adventitious root formation.

Caption: A typical experimental workflow for K-IBA rooting trials.

Conclusion

Potassium indole-3-butyric acid is a highly effective and convenient tool for promoting adventitious root formation in a wide range of plant species. Its water solubility and potent auxin activity make it an invaluable asset in both commercial propagation and fundamental plant science research. A thorough understanding of its mechanism of action, coupled with the implementation of rigorous experimental protocols, will continue to advance our ability to manipulate plant growth and development for various applications. This guide provides the foundational knowledge and practical methodologies to support researchers and professionals in their endeavors to unravel the complexities of adventitious rooting and harness the potential of K-IBA.

References

- 1. A Simple Protocol for Mapping the Plant Root System Architecture Traits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]

- 3. researchgate.net [researchgate.net]

- 4. Identifying Molecular Chechkpoints for Adventitious Root Induction: Are We Ready to Fill the Gaps? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Propagation Systems and this compound Salt (K-IBA) Concentrations on the Propagation of Peach Rootstocks by Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Bases for the Regulation of Adventitious Root Generation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of K-IBA Rates and Timing on Rooting Percentage and Root Quality of Amelanchier laevis | Semantic Scholar [semanticscholar.org]

- 10. curresweb.com [curresweb.com]

- 11. academic.oup.com [academic.oup.com]

The Role of Indole-3-Butyric Acid Potassium (K-IBA) in Plant Cell Division and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-butyric acid potassium (K-IBA) is a potassium salt of indole-3-butyric acid (IBA), a synthetic auxin widely utilized in horticulture and plant tissue culture to promote adventitious root formation and manage cell division and differentiation. Its enhanced water solubility compared to IBA facilitates its application in various experimental and commercial settings. This technical guide provides an in-depth analysis of the molecular mechanisms through which K-IBA influences plant cellular processes, supported by quantitative data from diverse studies, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

Indole-3-butyric acid (IBA) is a well-established plant growth regulator belonging to the auxin family.[1] While IBA itself is effective, its potassium salt, K-IBA, offers the significant advantage of being readily soluble in water, simplifying its preparation and application for both research and commercial purposes.[2][3] K-IBA acts as a powerful stimulant for cell division and differentiation, primarily by mimicking the effects of the natural auxin, indole-3-acetic acid (IAA).[1] Its primary application lies in the induction of adventitious roots from cuttings, a critical process for the vegetative propagation of a vast array of plant species.[2] This guide delves into the core mechanisms of K-IBA action, from its cellular uptake and conversion to the active form, to its influence on gene expression and subsequent physiological responses.

Mechanism of Action: From K-IBA to Gene Expression

The physiological effects of K-IBA are not typically mediated by the molecule itself but rather through its conversion to the primary plant auxin, indole-3-acetic acid (IAA).[4][5] This conversion is a key step in its mechanism of action and occurs within the plant cell, specifically within peroxisomes.[4][6]

Cellular Uptake and Transport

K-IBA, being water-soluble, is readily absorbed by plant tissues. Once inside the plant, the IBA moiety is transported to target cells. The transport of IBA within the plant is a complex process involving both influx and efflux carriers, some of which are distinct from those that transport IAA.[7]

Conversion of IBA to IAA: A Peroxisomal Process

The conversion of IBA to IAA is analogous to the β-oxidation of fatty acids and takes place in the peroxisomes.[4][5] This multi-step enzymatic pathway shortens the butyric acid side chain of IBA by two carbon atoms to yield IAA.[5]

The key enzymatic steps involved in this conversion are:

-

Activation: IBA is first activated to its CoA thioester, IBA-CoA.

-

Oxidation: IBA-CoA is then oxidized.

-

Hydration: The resulting compound is hydrated.

-

Oxidation: A second oxidation step occurs.

-

Thiolytic Cleavage: The final step involves the removal of acetyl-CoA, yielding IAA.

Auxin Signaling Cascade

Once converted to IAA, the molecule initiates the canonical auxin signaling pathway, which ultimately leads to changes in gene expression that drive cell division and differentiation. This pathway involves the perception of IAA by nuclear receptors, leading to the degradation of transcriptional repressors and the activation of auxin-responsive genes.

The core components of this pathway are:

-

TIR1/AFB Receptors: F-box proteins that perceive auxin.

-

Aux/IAA Repressors: Proteins that repress the activity of auxin response factors.

-

Auxin Response Factors (ARFs): Transcription factors that bind to auxin-responsive elements in the promoters of target genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene expression. When auxin is present, it promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. This frees the ARFs to activate the transcription of genes involved in cell cycle progression, cell wall modification, and other developmental processes.

Quantitative Effects of K-IBA on Plant Growth

The application of K-IBA has been shown to have a significant quantitative impact on various aspects of plant growth, particularly root development and callus formation. The optimal concentration of K-IBA varies depending on the plant species, the type of cutting or explant, and the desired outcome.

Effects on Rooting of Cuttings

The following table summarizes the quantitative effects of different concentrations of IBA or K-IBA on the rooting of various plant species.

| Plant Species | Explant Type | IBA/K-IBA Concentration | Application Method | Key Quantitative Results | Reference(s) |

| Prunus persica (Peach) | Softwood Cuttings | 0.1%, 0.2%, 0.4% (w/v) K-IBA | 15s dip | 0.2% K-IBA showed the highest rooting rate. 0.2% and 0.4% produced the highest number of adventitious roots. | [8] |

| Actinidia deliciosa (Kiwi) | Stem Cuttings | 1000, 3000, 4000, 5000 ppm IBA | 10s dip | 3000 ppm IBA resulted in the highest number of adventitious roots (9.5 per plant). 5000 ppm IBA induced the longest main root length (50.67 cm). | [9] |

| Psidium guajava (Guava) | Softwood Cuttings | 2000, 4000, 6000, 8000 ppm IBA | 5s dip | 4000 ppm IBA showed the highest sprouting percentage (68.22%), number of roots (31.65), and survival rate (57.82%). | [10] |

| Ficus carica (Fig) | Hardwood Cuttings | 1500, 2000, 3000 ppm IBA | Not specified | 2000 ppm IBA resulted in the minimum days to sprouting (28), maximum survival (76%), and highest number of primary (14.33) and secondary (42) roots. | [11] |

| Rhododendron (Azalea) | Softwood Cuttings | 7500, 10000 ppm K-IBA | Not specified | 7500 ppm K-IBA increased the number of roots in orange azalea. 10000 ppm K-IBA increased root number, length, and quality in mountain azalea. | [12] |

Effects on Callus Induction and Growth

K-IBA, often in combination with cytokinins, is also used to induce callus formation from various explants for micropropagation and other biotechnological applications.

| Plant Species | Explant Type | K-IBA/IBA Concentration | Other Hormones | Key Quantitative Results | Reference(s) |

| Satureja khuzistanica | Shoot tip | 1.0, 2.0, 5.0 mg/L IBA | BAP, KIN | 96% callus induction with 1.0 mg/L IBA + 5.0 mg/L BAP (B5 medium) and 2.0 mg/L IBA + 2.0 mg/L BAP (MS medium). | [13] |

| Sericostoma pauciflorum | Stem | 1.5 mg/L IBA | - | Produced brownish, embryogenic callus. | [14] |

| Ziziphora tenuior | Leaf | 2.0 mg/L IBA | Kinetin | 62.1% callus formation. | [15] |

| Atropa acuminata | Leaf | 1.0 mg/L IBA | 1.0 mg/L BAP | Maximum fresh weight of callus (22.14 mg). | [16] |

| Solanum lycopersicum (Tomato) | Internodal segments | 0.75 mg/L IBA | - | Produced an average of 19.33 roots from callus. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving K-IBA.

Protocol for Adventitious Rooting of Cuttings

This protocol provides a general framework for inducing roots on softwood or hardwood cuttings using a K-IBA solution.

Detailed Steps:

-

Cutting Preparation:

-

Select healthy, semi-hardwood or hardwood cuttings, typically 10-15 cm in length.

-

Make a fresh, angled cut at the basal end of the cutting to increase the surface area for hormone absorption.

-

Remove the leaves from the lower half of the cutting to reduce water loss and prevent decay.

-

-

K-IBA Solution Preparation:

-

Accurately weigh the required amount of K-IBA powder.

-

Dissolve the powder in a small amount of distilled water, then bring it to the final volume to achieve the desired concentration.[2] For example, to make a 1000 ppm (0.1%) solution, dissolve 1 gram of K-IBA in 1 liter of water.

-

-

Hormone Application:

-

Quick Dip Method: Dip the basal 1-2 cm of the cuttings into the prepared K-IBA solution for a short duration, typically 5 to 15 seconds.

-

Long Soak Method: For more difficult-to-root species, the basal ends of the cuttings can be soaked in a more dilute K-IBA solution (e.g., 50-200 ppm) for several hours to 24 hours.

-

-

Planting:

-

Immediately after treatment, insert the cuttings into a pre-moistened, sterile rooting medium. Common media include perlite, vermiculite, sand, or a mixture of peat and perlite.

-

Ensure good contact between the cutting and the medium.

-

-

Incubation:

-

Maintain high humidity around the cuttings to prevent desiccation. This can be achieved using a misting system, a propagation dome, or by enclosing the pots in plastic bags.

-

Provide appropriate light (usually indirect) and temperature (typically 20-25°C) for the specific plant species.

-

-

Data Collection and Analysis:

-

After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings from the medium.

-

Record the percentage of cuttings that have formed roots.

-

For rooted cuttings, count the number of primary roots and measure their length.

-

Calculate the average number of roots and average root length per cutting.

-

Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the treatment effects.

-

Protocol for Callus Induction

This protocol outlines a general procedure for inducing callus from leaf explants using a medium supplemented with K-IBA and a cytokinin.

Detailed Steps:

-

Explant Preparation:

-

Select young, fully expanded leaves from a healthy, in vitro-grown plantlet or a surface-sterilized plant.

-

Surface sterilize the leaves by washing with a detergent solution, followed by immersion in a disinfectant (e.g., 10-20% commercial bleach solution with a drop of Tween-20) for 10-15 minutes, and then rinse several times with sterile distilled water.

-

Under aseptic conditions in a laminar flow hood, cut the leaves into small pieces (explants) of approximately 1 cm².

-

-

Culture Medium Preparation:

-

Prepare a basal salt medium such as Murashige and Skoog (MS) or Gamborg's B5.[13]

-

Add a carbon source (usually 2-3% sucrose), vitamins, and a gelling agent (e.g., 0.7-0.8% agar).

-

Supplement the medium with the desired concentrations of K-IBA (e.g., 0.5-2.0 mg/L) and a cytokinin like 6-Benzylaminopurine (BAP) or Kinetin (e.g., 0.5-2.0 mg/L). The ratio of auxin to cytokinin is critical for callus induction.

-

Adjust the pH of the medium to 5.7-5.8 before adding the gelling agent.

-

Autoclave the medium at 121°C for 15-20 minutes.

-

-

Inoculation:

-

Pour the sterilized medium into sterile petri dishes or culture vessels.

-

Once the medium has solidified, place the leaf explants onto the surface of the medium. Ensure the adaxial or abaxial surface is in contact with the medium, as this can influence the response.

-

-

Incubation:

-

Seal the petri dishes with parafilm to prevent contamination and desiccation.

-

Incubate the cultures in a growth chamber, typically in the dark or under dim light, at a constant temperature of around 25°C. Darkness often promotes undifferentiated callus growth.

-

-

Subculture:

-

To maintain vigorous growth and prevent the accumulation of inhibitory substances, transfer the developing callus to fresh medium every 3-4 weeks.

-

-

Data Collection and Analysis:

-

After a specified culture period (e.g., 4-6 weeks), record the percentage of explants that have produced callus.

-

Measure the fresh weight of the callus.

-

To determine the dry weight, dry the callus in an oven at 60-70°C until a constant weight is achieved.

-

Analyze the data statistically to evaluate the effects of different hormone concentrations.

-

Conclusion

This compound (K-IBA) is a highly effective and convenient synthetic auxin for promoting cell division and differentiation in plants, primarily through its conversion to the natural auxin, IAA. Its principal applications in research and commercial horticulture are the induction of adventitious roots in cuttings and the promotion of callus formation in plant tissue culture. The efficacy of K-IBA is highly dependent on the concentration used, the plant species, and the specific experimental conditions. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers and professionals seeking to utilize K-IBA in their work. Further research into the specific transporters of IBA and the regulation of its conversion to IAA will continue to enhance our understanding and application of this valuable plant growth regulator.

References

- 1. researchgate.net [researchgate.net]

- 2. plantsciences.tennessee.edu [plantsciences.tennessee.edu]

- 3. This compound Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]

- 4. Peroxisomes as a source of auxin signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles for IBA-derived auxin in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. plantcelltechnology.com [plantcelltechnology.com]

- 9. TRANSPORTER OF IBA1 Links Auxin and Cytokinin to Influence Root Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. youtube.com [youtube.com]

- 12. stackoverflow.com [stackoverflow.com]

- 13. In-vitro Callus Induction and Rosmarinic Acid Quantification in Callus Culture of Satureja khuzistanica Jamzad (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential of some explants for callus induction and plantlet regeneration in Solanum lycopersicum L. under treatment of different plant growth regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. greenhousegrower.com [greenhousegrower.com]

The Metabolic Journey of Indole-3-Butyric Acid Potassium in Planta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-butyric acid (IBA), a naturally occurring auxin, and its water-soluble potassium salt (IBA-K), are pivotal in plant development, most notably in the promotion of adventitious root formation. While its efficacy is widely recognized, a comprehensive understanding of its metabolic fate within plant tissues is crucial for optimizing its application and for the development of novel plant growth regulators. This technical guide provides an in-depth exploration of the metabolic pathways of IBA in plants, focusing on its conversion to the primary auxin, indole-3-acetic acid (IAA), its conjugation to various molecules, and the current understanding of its degradation. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key metabolic and experimental processes.

Introduction

Indole-3-butyric acid (IBA) is an endogenous plant hormone that is also widely used as a synthetic auxin for vegetative propagation.[1] Its potassium salt, IBA-K, offers the advantage of being water-soluble, facilitating its application in various agricultural and horticultural practices.[2] The physiological effects of IBA are largely attributed to its conversion into indole-3-acetic acid (IAA), the principal auxin in most plants, which regulates a vast array of developmental processes including cell division, elongation, and differentiation.[3][4] However, there is also evidence to suggest that IBA may possess intrinsic auxin activity.[1] Understanding the metabolic pathways that govern the concentration of active IBA and its conversion to IAA is paramount for predicting its efficacy and for the rational design of new plant growth regulators. This guide delves into the core metabolic fates of IBA within plant tissues: conversion, conjugation, and degradation.

Metabolic Fates of Indole-3-Butyric Acid

The metabolic journey of IBA in plant tissues primarily involves three key processes: conversion to IAA, conjugation with other molecules for storage or transport, and to a lesser extent, degradation.

Conversion to Indole-3-Acetic Acid (IAA) via Peroxisomal β-Oxidation

The most significant metabolic pathway for IBA is its conversion to IAA through a process analogous to the β-oxidation of fatty acids, which occurs within the peroxisomes.[1][4][5] This conversion is a key mechanism for the slow and sustained release of active auxin, which may contribute to IBA's effectiveness in promoting root development.[3]

The conversion process involves a series of enzymatic reactions that shorten the butyric acid side chain of IBA by two carbon units to yield the acetic acid side chain of IAA.[5] Key enzymes implicated in this pathway in the model plant Arabidopsis thaliana include INDOLE-3-BUTYRIC ACID RESPONSE1 (IBR1), IBR3, and IBR10, as well as ENOYL-COA HYDRATASE2 (ECH2).[4][6]

Conjugation of Indole-3-Butyric Acid

Similar to IAA, IBA can be conjugated to amino acids and sugars.[6] Conjugation is a mechanism for regulating the levels of active auxins, facilitating their storage, and enabling long-distance transport.[6] In pea cuttings, for instance, exogenously applied IBA was found to be conjugated to aspartic acid, forming indole-3-butyrylaspartic acid.[7] Additionally, enzymes in Arabidopsis have been identified that catalyze the formation of IBA-glucose conjugates.[6] Some studies suggest that IBA may be predominantly transported in its conjugated form.[6]

Degradation of Indole-3-Butyric Acid

The direct degradation of the IBA molecule in plants is not well-documented. The primary "degradation" pathway from a functional perspective is its conversion to IAA, which is then subject to well-established catabolic pathways. While some microorganisms can degrade IBA, this process is not considered a major metabolic fate within plant tissues.[8] The stability of IBA is notably higher than that of IAA, which contributes to its prolonged effect when applied exogenously.[7]

Quantitative Data on IBA Metabolism

Quantitative data on the rates of IBA metabolism in plant tissues are limited in the scientific literature. Most studies focus on the qualitative identification of metabolites or the relative changes in their levels. However, some data on the endogenous levels of IBA and its metabolites are available.

Table 1: Endogenous Levels of IBA and IAA in Arabidopsis thaliana Seedlings

| Tissue | Genotype | IBA (pmol/g FW) | IAA (pmol/g FW) | Reference |

| Shoots | Wild-type | ~0.5 | ~20 | [9] |

| Roots | Wild-type | ~1.0 | ~30 | [9] |

| Shoots | npf7.3 mutant | Reduced | Unchanged | [9] |

| Roots | npf7.3 mutant | Reduced | Unchanged | [9] |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and developmental stage of the plant.

Table 2: Stability of IBA and IAA in Solution

| Compound | Time (hours) | Recovery (%) | Reference |

| IAA | 48 | 0 | [7] |

| IBA | 48 | 70 | [7] |

Experimental Protocols

The analysis of IBA and its metabolites in plant tissues requires sensitive and specific analytical techniques. The following sections outline a general workflow and key methodologies for the extraction, purification, and quantification of these compounds.

Experimental Workflow for IBA Metabolite Analysis

Detailed Methodologies

4.2.1. Extraction of IBA and its Metabolites

-

Sample Collection and Preparation: Collect plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. The tissue should be ground to a fine powder under liquid nitrogen using a mortar and pestle.

-

Extraction Buffer: Prepare a cold extraction buffer, typically containing an organic solvent like methanol (B129727) or acetonitrile (B52724) mixed with water and an acid (e.g., formic acid) to improve extraction efficiency.

-

Internal Standards: Add a known amount of a stable isotope-labeled internal standard (e.g., [13C6]-IBA, [13C6]-IAA) to the extraction buffer before adding it to the plant tissue powder. This is crucial for accurate quantification.

-

Homogenization and Extraction: Add the extraction buffer to the powdered tissue and homogenize thoroughly. The mixture is then typically shaken or sonicated at a low temperature for a defined period to ensure complete extraction.

-

Centrifugation: Centrifuge the homogenate at high speed to pellet cell debris. The supernatant containing the auxins is collected for further purification.

4.2.2. Purification by Solid-Phase Extraction (SPE)

-

SPE Cartridge Selection: Use a reverse-phase SPE cartridge (e.g., C18) for the purification of auxins.

-

Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by acidified water through it.

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other interfering compounds.

-

Elution: Elute the auxins from the cartridge using a more polar organic solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: The eluate is typically dried under a stream of nitrogen gas and then reconstituted in a small volume of a solvent compatible with the analytical instrument.

4.2.3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: Inject the purified and reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a reverse-phase column (e.g., C18). A gradient of an aqueous mobile phase (containing a modifier like formic acid) and an organic mobile phase (e.g., acetonitrile or methanol) is used to separate the different auxin species.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting a specific precursor ion for each analyte (e.g., the molecular ion of IBA) and then monitoring for a specific product ion that is generated upon fragmentation of the precursor ion. This provides high selectivity and sensitivity.

-

Quantification: The concentration of each analyte in the sample is determined by comparing the peak area of the endogenous compound to the peak area of the corresponding stable isotope-labeled internal standard.

Conclusion

The metabolic fate of indole-3-butyric acid potassium in plant tissues is a multifaceted process, with the conversion to indole-3-acetic acid via peroxisomal β-oxidation being the most prominent pathway. IBA also undergoes conjugation to amino acids and sugars, which likely plays a role in its storage and transport. While our understanding of these processes has advanced significantly, particularly with the advent of sensitive mass spectrometry techniques, quantitative data on the rates of these metabolic conversions remain a key area for future research. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate metabolism of IBA and its role in plant development. A deeper understanding of IBA's metabolic journey will undoubtedly contribute to the development of more effective and targeted applications of this important plant growth regulator.

References

- 1. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Roles for IBA-derived auxin in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Exogenous Indole-3-Acetic Acid and Indole-3-Butyric Acid on Internal Levels of the Respective Auxins and Their Conjugation with Aspartic Acid during Adventitious Root Formation in Pea Cuttings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Genesis of a Plant Growth Regulator: A Technical History of Potassium Indole-3-Butyrate

An in-depth guide for researchers and scientists on the discovery, development, and mechanism of action of Potassium Indole-3-Butyrate (IBA) as a pivotal tool in plant propagation and growth regulation.

Introduction

Indole-3-butyric acid (IBA) and its potassium salt (Potassium IBA) have become indispensable tools in horticulture and plant science, primarily for their remarkable ability to stimulate adventitious root formation in cuttings. Initially believed to be a synthetic compound, IBA's journey from a laboratory curiosity to a cornerstone of plant propagation is a story of serendipitous discovery, meticulous research, and a deepening understanding of plant hormonal signaling. This technical guide delves into the historical discovery of IBA, the development of its more user-friendly potassium salt, the key experimental findings that established its efficacy, and the intricate signaling pathways that govern its mode of action.

The Dawn of a New Era in Plant Propagation: The Discovery of Indole-3-Butyric Acid

The early 20th century was a period of burgeoning interest in the chemical regulation of plant growth. Following the isolation and identification of indole-3-acetic acid (IAA) as a naturally occurring auxin, researchers began to explore the physiological effects of related indole (B1671886) compounds.

In a landmark 1935 paper published in Contributions from Boyce Thompson Institute, P.W. Zimmerman and F. Wilcoxon unveiled their pioneering work on a series of "growth substances," including indole-3-butyric acid.[1][2] Their research, conducted at the Boyce Thompson Institute in Yonkers, New York, demonstrated that IBA was exceptionally effective at inducing root formation on a wide variety of plant cuttings, often surpassing the efficacy of the naturally occurring IAA.[1][3] This discovery was a watershed moment, offering a practical and potent tool for the vegetative propagation of numerous commercially important plant species.

Initially, IBA was considered a purely synthetic auxin.[4] However, subsequent research revealed its natural presence in various plant tissues, including the leaves and seeds of maize, fundamentally changing the understanding of IBA as a pro-hormone and storage form of auxin in plants.[5]

The Advent of Potassium IBA: Enhancing Solubility and Application

While IBA proved to be a powerful rooting agent, its low solubility in water presented a practical challenge for its widespread application in horticultural settings.[5] To overcome this limitation, researchers developed the potassium salt of IBA (Potassium Indole-3-Butyrate or IBA-K). The formation of the potassium salt significantly increases the compound's water solubility, allowing for the easy preparation of stable, aqueous solutions for treating cuttings.[5] This innovation simplified the application process, making it more efficient and reliable for commercial growers and researchers alike.

The synthesis of potassium IBA involves reacting indole-3-butyric acid with a potassium base, such as potassium hydroxide (B78521). A patented method from 1962 describes a process for producing potassium 4-(3-indolyl)butyrate by reacting indole with gamma-butyrolactone (B3396035) and potassium hydroxide at high temperatures.[6] This and similar processes paved the way for the commercial production of water-soluble IBA formulations.

Foundational Experiments: Quantifying the Efficacy of IBA

Data Presentation

The following tables summarize representative data from various studies on the effect of IBA on rooting, illustrating the typical dose-dependent and species-specific responses.

| Plant Species | IBA Concentration (ppm) | Application Method | Rooting Percentage (%) | Average Number of Roots | Reference |

| Olive (Olea europaea) | 0 (Control) | Air-layering | 47.07 | 3.50 | [3] |

| 1000 | Air-layering | - | 5.65 | [3] | |

| 2000 | Air-layering | 72.00 | 5.85 | [3] | |

| 3000 | Air-layering | - | 5.31 | [3] | |

| 4000 | Air-layering | - | 3.50 | [3] | |

| Wax Apple (Syzygium samarangense) | 0 (Control) | Air-layering | - | - | [7] |

| 1000 | Air-layering | - | - | [7] | |

| 1500 | Air-layering | - | - | [7] | |

| 2000 | Air-layering | 100 | Significantly Higher | [7] | |

| Fraser's Photinia (Photinia x fraseri) | 0 (Control) | Quick Dip | 39.00 | - | [8] |

| 2000 | Quick Dip | 51.44 | - | [8] | |

| 4000 | Quick Dip | 62.00 | - | [8] | |

| 6000 | Quick Dip | 67.11 | - | [8] | |

| 8000 | Quick Dip | 68.33 | - | [8] |

Experimental Protocols

The methodologies for applying IBA have evolved from early lanolin pastes to sophisticated solution-based treatments. Below are detailed protocols for two common historical and current methods.

Protocol 1: The Dilute Solution Soaking Method (Circa 1930s-1940s)

This method was one of the earliest techniques used for applying newly discovered auxins to cuttings.

Objective: To induce adventitious root formation in stem cuttings.

Materials:

-

Indole-3-butyric acid (IBA)

-

Ethanol (B145695) (for dissolving IBA)

-

Distilled water

-

Glass beakers or containers

-

Plant cuttings

-

Rooting medium (e.g., sand, peat moss, or a mixture)

Procedure:

-

Preparation of Stock Solution: Dissolve a known amount of crystalline IBA in a small volume of ethanol. For example, to prepare a 1000 ppm stock solution, dissolve 100 mg of IBA in a few milliliters of ethanol and then bring the final volume to 100 ml with distilled water.

-

Preparation of Working Solution: Dilute the stock solution with distilled water to the desired final concentration (typically ranging from 10 to 200 ppm for the soaking method).

-

Cutting Preparation: Take cuttings from healthy, vigorous parent plants. The type of cutting (softwood, semi-hardwood, or hardwood) will depend on the plant species and the time of year. The basal end of the cuttings should be cut cleanly just below a node.

-

Soaking: Place the basal 1-2 inches of the cuttings into the dilute IBA solution. The soaking duration can range from 4 to 24 hours, depending on the plant species and the woodiness of the cuttings.[9]

-

Planting: After soaking, remove the cuttings from the solution and allow them to air dry for a short period. Insert the treated end of the cuttings into a moist, well-drained rooting medium.

-

Incubation: Place the planted cuttings in a humid environment, such as under a mist system or in a cold frame, to prevent desiccation while roots develop.

Protocol 2: The Quick Dip Method

This method is widely used in commercial horticulture due to its speed and efficiency.

Objective: To rapidly treat a large number of cuttings with a higher concentration of IBA.

Materials:

-

Potassium Indole-3-Butyrate (IBA-K) or IBA dissolved in 50% ethanol/water

-

Distilled water

-

Beakers

-

Plant cuttings

-

Rooting medium

Procedure:

-

Preparation of Solution: Prepare an aqueous solution of IBA-K or a 50% ethanol/water solution of IBA at a higher concentration than the soaking method (typically ranging from 500 to 10,000 ppm).

-

Cutting Preparation: Prepare cuttings as described in Protocol 1.

-

Dipping: Dip the basal 1-2 cm of the cuttings into the IBA solution for a short duration, typically 1 to 5 seconds.

-

Planting: After dipping, allow the solvent to evaporate from the surface of the cuttings. Plant the treated cuttings in a suitable rooting medium.

-

Incubation: Maintain the cuttings in a high-humidity environment to facilitate rooting.

The Molecular Mechanism: IBA Signaling Pathways